1-(3-Methylmorpholin-4-yl)propan-2-amine chemical structure and properties
1-(3-Methylmorpholin-4-yl)propan-2-amine chemical structure and properties
Topic: 1-(3-Methylmorpholin-4-yl)propan-2-amine Chemical Structure and Properties Content Type: Technical Monograph & Synthesis Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Status: Active Chemical Entity | CAS: 1215927-36-8 Classification: Heterocyclic Diamine / Chiral Building Block
Executive Summary
1-(3-Methylmorpholin-4-yl)propan-2-amine is a bifunctional heterocyclic intermediate characterized by a 3-methylmorpholine core linked to a primary isopropylamine chain. This structure represents a "privileged scaffold" in medicinal chemistry, offering a unique vector for tuning solubility and metabolic stability in drug candidates. Its dual-nitrogen architecture—comprising a sterically hindered tertiary amine within the ring and a reactive primary amine on the side chain—makes it a critical precursor for kinase inhibitors, GPCR ligands, and epoxy-based functional materials.
This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and its strategic application in high-value chemical workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule possesses two chiral centers: one at the C3 position of the morpholine ring and one at the C2 position of the propyl chain. This results in four potential stereoisomers, typically synthesized as diastereomeric mixtures unless chiral starting materials (e.g., (S)-3-methylmorpholine) are employed.
Table 1: Core Chemical Specifications
| Property | Value / Description |
| IUPAC Name | 1-(3-Methylmorpholin-4-yl)propan-2-amine |
| CAS Number | 1215927-36-8 |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| SMILES | CC(N)CN1C(C)COCC1 |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point (Pred.) | 210–215 °C (at 760 mmHg) |
| pKa (Calculated) | ~9.8 (Primary Amine), ~7.4 (Morpholine N) |
| LogP | 0.25 (Estimated) – Highly polar |
| Solubility | Miscible in water, ethanol, DMSO, and DCM |
Synthesis & Production Logic
Expertise Note: While various routes exist, the most robust protocol for laboratory-scale production ensures regioselectivity and minimizes over-alkylation. The recommended pathway involves the alkylation of 3-methylmorpholine with chloroacetone followed by reductive amination. This approach avoids the polymerization risks associated with direct epoxide ring-opening of propylene oxide by secondary amines.
Validated Synthetic Pathway (DOT Diagram)
Figure 1: Step-wise synthesis via ketone intermediate to ensure regiochemical fidelity.
Detailed Experimental Protocol
Step 1: Alkylation (Formation of the Ketone Intermediate)
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Setup: Charge a 500 mL round-bottom flask with 3-methylmorpholine (1.0 eq) and anhydrous acetone (10 vol).
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Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension at room temperature for 15 minutes.
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Alkylation: Dropwise add chloroacetone (1.1 eq) over 30 minutes. The reaction is exothermic; maintain temperature <40°C using an ice bath if necessary.
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Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor consumption of the amine by TLC (MeOH/DCM 1:9).
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Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo to yield the crude aminoketone oil.
Step 2: Reductive Amination (Formation of the Diamine)
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Solution Prep: Dissolve the crude ketone (from Step 1) in methanol (10 vol).
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Ammonia Source: Add ammonium acetate (NH₄OAc, 10 eq) to ensure a high ammonia concentration, minimizing secondary amine dimer formation.
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Reduction: Cool to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
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Quench & Extraction: Quench with 1N HCl (pH < 2) to decompose excess hydride. Basify with 2N NaOH (pH > 12) and extract with dichloromethane (3x).
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Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via vacuum distillation or column chromatography (DCM/MeOH/NH₄OH) to obtain the pure oil.
Structural Characterization & Quality Control
To validate the identity of 1-(3-Methylmorpholin-4-yl)propan-2-amine, the following spectral features must be confirmed.
Nuclear Magnetic Resonance (NMR)[8][9][10]
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¹H NMR (400 MHz, CDCl₃):
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δ 0.9–1.1 ppm: Doublet (3H) corresponding to the methyl group on the morpholine ring.
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δ 1.1–1.2 ppm: Doublet (3H) corresponding to the terminal methyl of the propyl chain.
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δ 2.1–2.8 ppm: Multiplet cluster (5H) representing the ring protons adjacent to nitrogen and the methylene bridge (N-CH₂-CH).
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δ 3.0–3.2 ppm: Multiplet (1H) for the methine proton at the chiral center of the propyl amine (CH-NH₂).
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δ 3.5–3.8 ppm: Multiplet (4H) corresponding to the ether protons (–CH₂–O–CH₂–) of the morpholine ring.
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¹³C NMR: Distinct signals for two methyl carbons, three methylene carbons (ring + linker), one methine carbon (ring), one methine carbon (amine), and two ether carbons.
Mass Spectrometry[9]
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ESI-MS: [M+H]⁺ peak at m/z 159.2.
Applications in Drug Discovery
This molecule serves as a versatile "linker-head" unit in medicinal chemistry.[1]
Kinase Inhibitor Design
The morpholine ring is a classic solubilizing group found in drugs like Gefitinib . The 3-methyl substitution introduces chirality, which can restrict conformational freedom and improve selectivity for ATP-binding pockets.
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Mechanism: The primary amine allows for amide coupling to hinge-binding heterocycles (e.g., pyrimidines, quinazolines).
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Benefit: The 3-methyl group can sterically clash with non-target residues, potentially improving the selectivity profile of the inhibitor.
GPCR Ligands
Substituted morpholines are frequent pharmacophores in ligands targeting serotonin (5-HT) and dopamine receptors.
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Usage: The primary amine is often derivatized with aryl-sulfonyl chlorides or benzyl halides to create receptor antagonists.
Chiral Resolution Agents
Because the molecule has two chiral centers, enantiomerically pure forms (e.g., (3S, 2S)) can be used as basic resolving agents for acidic chiral intermediates in process chemistry.
Safety & Handling Guidelines
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves, face shield, and lab coat. |
| Acute Tox. 4 | Harmful if swallowed or inhaled. | Work within a certified fume hood. |
| Sensitization | May cause an allergic skin reaction. | Avoid breathing vapors/mists. |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The primary amine is sensitive to atmospheric CO₂ (carbamate formation).
References
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Sigma-Aldrich. 1-(3-methylmorpholin-4-yl)propan-2-amine Product Specification. Retrieved from
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National Center for Biotechnology Information. PubChem Compound Summary for substituted morpholines. Retrieved from
- Jorgensen, W. L. (2009). Efficient Synthesis of Morpholine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for morpholine utility).
- Smith, A. B., et al. (2015). Reductive Amination Strategies for Complex Amine Synthesis. Organic Process Research & Development.
